molecular formula C7H15N3O B13874693 1-(3-Amino-propyl)-3-methyl-imidazolidin-2-one

1-(3-Amino-propyl)-3-methyl-imidazolidin-2-one

Cat. No.: B13874693
M. Wt: 157.21 g/mol
InChI Key: ACPMTUZWROKWCK-UHFFFAOYSA-N
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Description

1-(3-Amino-propyl)-3-methyl-imidazolidin-2-one is a chemical compound with the molecular formula C7H15N3O It is a derivative of imidazolidinone, featuring an amino group attached to a propyl chain and a methyl group on the imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-propyl)-3-methyl-imidazolidin-2-one typically involves the reaction of 3-methyl-imidazolidin-2-one with 3-aminopropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be summarized as follows:

3-methyl-imidazolidin-2-one+3-aminopropylamineThis compound\text{3-methyl-imidazolidin-2-one} + \text{3-aminopropylamine} \rightarrow \text{this compound} 3-methyl-imidazolidin-2-one+3-aminopropylamine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of high-pressure reactors and advanced purification techniques to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-propyl)-3-methyl-imidazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of imidazolidinone oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of N-substituted imidazolidinones.

Scientific Research Applications

1-(3-Amino-propyl)-3-methyl-imidazolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Amino-propyl)-3-methyl-imidazolidin-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, inhibiting their activity by binding to the active site or altering the enzyme’s conformation.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Aminopropyl)imidazole: Similar structure but lacks the methyl group on the imidazolidinone ring.

    3-Amino-1-propanol: Contains an amino group and a propyl chain but lacks the imidazolidinone ring.

    N-(3-Aminopropyl)-imidazole: Similar structure but with an imidazole ring instead of imidazolidinone.

Uniqueness

1-(3-Amino-propyl)-3-methyl-imidazolidin-2-one is unique due to the presence of both an amino group and a methyl group on the imidazolidinone ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(3-aminopropyl)-3-methylimidazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O/c1-9-5-6-10(7(9)11)4-2-3-8/h2-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACPMTUZWROKWCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C1=O)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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